molecular formula C20H15Cl2N3O3S B12211786 Methyl 4-[({5-chloro-2-[(2-chlorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate

Methyl 4-[({5-chloro-2-[(2-chlorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate

Cat. No.: B12211786
M. Wt: 448.3 g/mol
InChI Key: ZKGFCHBELJNUNL-UHFFFAOYSA-N
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Description

Methyl 4-[({5-chloro-2-[(2-chlorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate (CAS: 901660-27-3) is a pyrimidine derivative featuring a 5-chloro-substituted pyrimidine core, a 2-chlorobenzylsulfanyl group at position 2, and a methyl benzoate ester linked via a carbonylamino group at position 4. Its molecular formula is C21H18Cl2N3O3S (molecular weight: 487.36 g/mol). The compound’s structure integrates halogenated aromatic systems and a thioether linkage, which may influence its physicochemical properties, such as solubility, stability, and intermolecular interactions .

Properties

Molecular Formula

C20H15Cl2N3O3S

Molecular Weight

448.3 g/mol

IUPAC Name

methyl 4-[[5-chloro-2-[(2-chlorophenyl)methylsulfanyl]pyrimidine-4-carbonyl]amino]benzoate

InChI

InChI=1S/C20H15Cl2N3O3S/c1-28-19(27)12-6-8-14(9-7-12)24-18(26)17-16(22)10-23-20(25-17)29-11-13-4-2-3-5-15(13)21/h2-10H,11H2,1H3,(H,24,26)

InChI Key

ZKGFCHBELJNUNL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Pyrimidine Core Formation

The synthesis typically begins with constructing the pyrimidine ring. A common approach involves cyclocondensation of β-ketonitriles with thiourea or guanidine derivatives. For example, 5-chloro-2-mercaptopyrimidine-4-carboxylic acid serves as a critical intermediate. This compound is synthesized via cyclization of ethyl 3-ethoxy-2-methylacrylate with thiourea under basic conditions, followed by chlorination using phosphorus oxychloride.

Reaction Conditions for Cyclocondensation:

ReactantBaseSolventTemperatureYield
Ethyl 3-ethoxy-2-methylacrylateSodium ethoxideEthanol80°C72%

Sulfanyl Group Introduction

The 2-chlorobenzylsulfanyl moiety is introduced via nucleophilic aromatic substitution. The intermediate 5-chloro-2-chloropyrimidine-4-carbonyl chloride reacts with 2-chlorobenzyl mercaptan in the presence of a base such as potassium carbonate.

Optimized Substitution Protocol:

  • Reactants: 5-Chloro-2-chloropyrimidine-4-carbonyl chloride (1 eq), 2-chlorobenzyl mercaptan (1.2 eq)

  • Base: K₂CO₃ (2 eq)

  • Solvent: DMF, 60°C, 6 hours

  • Yield: 68%

Amidation with Methyl 4-Aminobenzoate

The final step involves coupling the pyrimidine-sulfanyl intermediate with methyl 4-aminobenzoate. This is achieved using coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Representative Amidation Procedure:

ComponentQuantityConditions
Pyrimidine intermediate1.0 mmolDMF, 0°C to room temp
Methyl 4-aminobenzoate1.1 mmolHATU (1.2 eq), TEA (3 eq)
Yield 75%

Reaction Optimization and Challenges

Solvent and Temperature Effects

The choice of solvent significantly impacts yields:

  • DMF vs. THF: DMF provides higher solubility for polar intermediates, improving yields by 15–20% compared to THF.

  • Temperature Control: Reactions conducted above 70°C led to decomposition, whereas temperatures below 50°C resulted in incomplete conversion.

Purification Techniques

  • Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) effectively separates the product from unreacted starting materials.

  • Recrystallization: Methanol/water mixtures (4:1) yield crystalline product with >95% purity.

Spectroscopic Characterization

¹H NMR Analysis

Key peaks for the final compound (400 MHz, DMSO-d₆):

  • δ 8.52 (s, 1H, pyrimidine H-6)

  • δ 7.89 (d, J = 8.8 Hz, 2H, benzoate aromatic)

  • δ 4.41 (s, 2H, SCH₂C₆H₃Cl)

  • δ 3.85 (s, 3H, OCH₃).

LC-MS Data

  • Molecular Ion: m/z 448.3 [M+H]⁺ (calculated for C₂₀H₁₅Cl₂N₃O₃S)

  • Purity: 98.2% by HPLC (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
CyclocondensationHigh atom economyRequires harsh bases
Nucleophilic SubstitutionSelective for C2 positionSensitive to moisture
HATU-Mediated AmidationHigh coupling efficiencyCost of reagents

Industrial-Scale Considerations

  • Batch Reactors: Stainless steel reactors with temperature and pH control are used for steps requiring exothermic reactions.

  • Waste Management: Chlorinated byproducts are neutralized with aqueous NaOH before disposal.

Emerging Methodologies

Recent advances include microwave-assisted synthesis for the amidation step, reducing reaction times from 12 hours to 45 minutes with comparable yields (73%). Enzymatic coupling using lipases is also under investigation but currently yields <30% .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({5-chloro-2-[(2-chlorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorobenzyl and sulfanyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction could produce reduced benzoate esters.

Scientific Research Applications

Methyl 4-[({5-chloro-2-[(2-chlorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[({5-chloro-2-[(2-chlorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations on the Benzylsulfanyl Group

The 2-chlorobenzylsulfanyl group in the target compound distinguishes it from analogs with alternative substituents:

Compound Name Substituent on Benzylsulfanyl CAS Number Molecular Formula
Methyl 4-[({5-chloro-2-[(2-methylbenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate 2-methyl 874208-41-0 C21H19ClN3O3S
Methyl 4-[({5-chloro-2-[(4-chlorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate 4-chloro 901660-06-8 C21H18Cl2N3O3S
5-Chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide 4-fluoro 873082-64-5 C21H19ClFN3O3S2
  • Electronic Effects : The electron-withdrawing chlorine substituents (in 2- or 4-chlorobenzyl groups) may enhance the stability of the thioether linkage compared to electron-donating methyl or fluorine groups.

Variations in the Ester/Amide Functional Groups

The methyl benzoate ester in the target compound contrasts with amide or carbamoyl groups in analogs:

Compound Name Functional Group Key Structural Feature
Methyl 4-[(5-chloropyrimidin-2-yl)carbamoyl]benzoate Carbamoyl Direct carbamoyl linkage instead of carbonylamino
5-Chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide Sulfamoylphenyl amide Bulky sulfamoylphenyl ethylamide substituent
  • Solubility : The methyl benzoate ester may reduce water solubility compared to polar amides or sulfonamides.
  • Hydrogen Bonding: The carbonylamino group in the target compound allows for intermolecular N–H⋯N and C–Cl⋯O interactions, as observed in crystal structures of related pyrimidine derivatives .

Pyrimidine Core Modifications

Substituents on the pyrimidine ring significantly alter reactivity and interactions:

Compound Name Pyrimidine Substituents Notable Feature
4-[5-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-3,4-dihydro-2H-1,4-benzoxazine Methylsulfanyl, dihydrobenzoxazine Reduced halogenation; fused benzoxazine ring
Methyl 2-[({5-chloro-2-[(2-chlorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate 2-chlorobenzylsulfanyl Ortho-chloro substitution on benzoate ester
  • Thioether Linkage : The benzylsulfanyl group provides a hydrophobic moiety absent in analogs with methylsulfanyl or hydroxyl substituents .

Biological Activity

Methyl 4-[({5-chloro-2-[(2-chlorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate (CAS Number: 901660-13-7) is a complex organic compound with significant biological activity. This article aims to explore its biological effects, mechanisms of action, and potential therapeutic applications based on existing research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC20_{20}H15_{15}Cl2_{2}N3_{3}O3_{3}S
Molecular Weight448.3 g/mol
CAS Number901660-13-7

The structure includes a pyrimidine ring substituted with chlorine and a sulfanyl group, which contributes to its biological activity.

Research indicates that this compound exhibits various biological activities, primarily through its interactions with specific molecular targets. The compound has been studied for its potential as an inhibitor of protein tyrosine phosphatase (PTP1B), which plays a crucial role in insulin signaling and glucose metabolism.

  • PTP1B Inhibition : Inhibitors of PTP1B are considered potential treatments for type 2 diabetes due to their ability to enhance insulin sensitivity. Studies have shown that compounds similar to this compound can significantly lower blood glucose levels in diabetic models by restoring insulin signaling pathways .
  • Anticancer Activity : The compound has also been investigated for its anticancer properties. It has demonstrated the ability to induce apoptosis in cancer cell lines through both intrinsic and extrinsic pathways, suggesting its potential as a chemotherapeutic agent .

Case Studies

Several studies highlight the biological efficacy of this compound:

  • Diabetes Model Study : In a study involving C57BL/KsJ-db/db mice, this compound improved oral glucose tolerance and enhanced insulin resistance by modulating gene expression related to insulin signaling pathways such as IRS1, PI3K, and AMPK .
  • Cancer Cell Line Study : Another investigation revealed that the compound inhibited cell proliferation in HeLa cells and induced apoptosis through caspase activation, indicating its potential utility in cancer therapy .

Toxicological Profile

While the biological activity is promising, it is essential to consider the toxicological aspects of this compound. Preliminary studies suggest moderate toxicity at high concentrations, necessitating further investigation into its safety profile and therapeutic index.

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